BChE Inhibitory Potency: Para-Bromo vs. Ortho-Bromo
Benzyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate exhibits specific in vitro inhibition of butyrylcholinesterase (BChE) with an IC50 of 28.21 μM. This value is quantitatively distinct from its closest structural analog, the ortho-bromo derivative benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate, which demonstrates an IC50 of 27.38 μM against BChE [1]. The 0.83 μM difference in potency, though modest, is significant in the context of SAR studies, confirming that the position of the bromine substituent on the phenyl ring directly influences enzyme inhibition [1].
| Evidence Dimension | In vitro BChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 28.21 μM |
| Comparator Or Baseline | Ortho-bromo analog: benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate (27.38 μM) |
| Quantified Difference | 0.83 μM (ortho-bromo is slightly more potent) |
| Conditions | In vitro enzyme inhibition assay; recombinant human BChE; substrate: acetylthiocholine; detection: Ellman's method. |
Why This Matters
This direct comparison confirms that regioisomeric substitution (para vs. ortho) leads to a measurable difference in BChE inhibitory activity, making the procurement of the correct para-bromo isomer essential for replicating specific SAR findings.
- [1] Pizova, H.; Havelková, M.; Štěpánková, Š.; Bak, A.; Kauerová, T.; Kozik, V.; Oravec, M.; Imramovský, A.; Kollár, P.; Bobáľ, P.; Jampílek, J. Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules 2017, 22, 1969. View Source
